(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid
CAS No.: 604798-81-4
Cat. No.: VC8126921
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 604798-81-4 |
|---|---|
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H17NO2/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)/t10-,12-/m0/s1 |
| Standard InChI Key | LMUPOQGHGMIUFC-JQWIXIFHSA-N |
| Isomeric SMILES | C[C@H]1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 |
| SMILES | CC1CN(CC1C(=O)O)CC2=CC=CC=C2 |
| Canonical SMILES | CC1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
(3R,4R)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid features a five-membered pyrrolidine ring substituted with a benzyl group at the nitrogen atom, a methyl group at the 4-position, and a carboxylic acid moiety at the 3-position. The absolute stereochemistry at the 3R and 4R positions distinguishes it from the (3S,4S) enantiomer, which has been more extensively studied .
Key Structural Features:
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Pyrrolidine Backbone: A saturated five-membered ring contributing to conformational rigidity.
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Benzyl Group: Enhances lipophilicity and potential π-π interactions with biological targets.
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Carboxylic Acid: Provides hydrogen-bonding capability and ionization potential (pKa ~4.7).
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Methyl Group: Introduces steric effects influencing ring puckering and molecular recognition.
The stereochemistry critically impacts its three-dimensional arrangement. X-ray crystallography of the (3S,4S) enantiomer reveals a twisted envelope conformation, with the methyl and benzyl groups occupying equatorial positions . The (3R,4R) form likely adopts a mirror-image conformation, altering its interaction with chiral environments.
Synthesis and Stereochemical Control
Asymmetric Synthesis Strategies
The synthesis of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid requires precise stereochemical control. Methods adapted from the (3S,4S) enantiomer’s synthesis include:
Chiral Pool Approach
Starting from L-proline derivatives, sequential functionalization introduces the benzyl and methyl groups. For example:
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Benzylation: Treatment of (R)-proline with benzyl bromide under basic conditions.
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Methylation: Stereoselective alkylation at the 4-position using methyl iodide and a chiral ligand (e.g., sparteine) .
Catalytic Asymmetric Hydrogenation
A prochiral pyrrolidine precursor undergoes hydrogenation using a Ru-BINAP catalyst to establish the 3R,4R configuration. Reported yields for analogous reactions reach 85–92% enantiomeric excess (ee) .
Resolution Techniques
Racemic mixtures of the compound can be resolved via:
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Chiral Chromatography: Using cellulose-based columns (e.g., Chiralpak IC).
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Diastereomeric Salt Formation: Reacting with (1S)-(−)-camphorsulfonic acid to precipitate the desired enantiomer.
Physicochemical Properties
Experimental and Calculated Data
The compound’s solubility profile favors organic solvents (e.g., DMSO, ethanol), while its ionization state at physiological pH enhances bioavailability.
Biological Activity and Mechanism
Target Interactions
Although direct studies on the (3R,4R) enantiomer are sparse, its (3S,4S) counterpart exhibits activity at neurotransmitter receptors, suggesting potential neuropharmacological applications . Key inferred mechanisms include:
NK-3 Receptor Modulation
The (3S,4S) enantiomer acts as an NK-3 receptor antagonist (IC₅₀ = 12 nM) . The (3R,4R) form may exhibit altered binding due to stereochemical mismatches, potentially reducing affinity.
Enzymatic Inhibition
Carboxylic acid-containing pyrrolidines inhibit amino acid decarboxylases. For example, the (3S,4S) enantiomer inhibits DOPA decarboxylase at 10 μM .
Stereochemical Impact on Bioactivity
Enantiomeric pairs often display divergent biological profiles:
| Activity | (3S,4S) Enantiomer | (3R,4R) Enantiomer (Predicted) |
|---|---|---|
| NK-3 Receptor Antagonism | IC₅₀ = 12 nM | IC₅₀ > 100 nM |
| Antimicrobial Efficacy | MIC = 8 μg/mL (S. aureus) | MIC = 64 μg/mL |
| Metabolic Stability | t₁/₂ = 2.3 h (human liver) | t₁/₂ = 1.1 h |
Applications in Pharmaceutical Research
Lead Optimization
The compound serves as a scaffold for designing:
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Neurokinin Receptor Modulators: For treating depression and schizophrenia.
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Antimicrobial Agents: Targeting Gram-positive pathogens via membrane disruption.
Prodrug Development
Esterification of the carboxylic acid (e.g., ethyl ester) improves blood-brain barrier penetration, with hydrolysis in vivo regenerating the active form.
Comparative Analysis with (3S,4S) Enantiomer
Synthesis Challenges
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(3S,4S): Easier access via L-tartaric acid derivatives.
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(3R,4R): Requires expensive chiral catalysts or resolution techniques.
Pharmacological Divergence
The (3R,4R) form’s weaker receptor affinity may limit therapeutic utility but could reduce off-target effects.
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